molecular formula C21H32O3 B1148967 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol CAS No. 139561-95-8

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

Cat. No. B1148967
CAS RN: 139561-95-8
M. Wt: 332.47698
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds with structural similarities to the target molecule often involves multistep organic reactions, including methylenation and the formation of cyclohexenone derivatives. For instance, methylenation of certain cyclohexanones with dimethylsulfoxonium methylide results in chiral spiro[2.5]octanones, providing insight into related synthetic pathways (Gella et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to our target includes complex arrangements of cyclohexane rings with substituted phenyl groups, as seen in studies of hexaphenylbenzene reductions. These structures reveal significant steric interactions and conformational preferences, which are crucial for understanding the target molecule's structure (Grealis et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to the target molecule often involves allylboration reactions, offering pathways to synthesize C(2)-symmetric diols and derivatives, which could be related to the target compound's synthesis (Barrett et al., 2000).

Physical Properties Analysis

Understanding the physical properties of complex organic molecules involves examining crystal structures and NMR spectroscopic data. For example, the analysis of cyclohexadienone derivatives provides insights into molecular conformation and hydrogen bonding patterns, relevant for predicting the physical behavior of the target molecule (Chumakov et al., 2006).

Chemical Properties Analysis

The chemical properties of structurally similar compounds, such as reactivity towards various reagents and the ability to form specific products, offer valuable information. For instance, the reaction of hexa-3-ene-1,5-diynes with borane derivatives highlights complex reactivity patterns that could be analogous to those of the target molecule (Wrackmeyer et al., 2002).

Scientific Research Applications

Antimicrobial and Antifungal Applications

The compound's derivatives have been studied for their antimicrobial and antifungal activities. For example, compounds derived from a condensation reaction involving cyclohexanol derivatives exhibited moderate antifungal activity. Specifically, one compound demonstrated significant antifungal activity against Cryptococcus neoformans, outperforming Nistatin, a commonly used antifungal medication in medical practice (Rusnac et al., 2020). Additionally, other compounds isolated from deep-sea fungi showed moderate antibacterial activities against strains like Staphylococcus aureus, suggesting their potential application in addressing bacterial infections (Guo et al., 2019).

Neurological Applications

Derivatives of the compound have been shown to have potent antiparkinsonian activity in animal models. A specific study highlighted the compound's effectiveness in recovering locomotor and exploratory activities in models affected by Parkinson's disease, with its performance being comparable to levodopa, a standard treatment for Parkinson's disease (Ardashov et al., 2011).

Chemical Synthesis and Analysis

Various studies have explored the synthesis and structural analysis of derivatives related to this compound. For instance, research has delved into the synthesis pathways of long-chain 1,3-polyols and their derivatives, highlighting the compound's role in complex chemical transformations (Schwenter & Vogel, 2000). Moreover, configurational and conformational isomers of related compounds have been analyzed in different solvents, contributing to a deeper understanding of their chemical behavior (Ren et al., 2008).

Catalytic Applications

The compound and its derivatives have been utilized in studies focusing on catalysis. One investigation revealed how a dinuclear Zn(II) complex could promote the cleavage and isomerization of certain phosphate esters, demonstrating the compound's potential in catalytic processes (Tsang et al., 2009).

properties

IUPAC Name

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-15-12-18(22)20(19(23)13-15)16-11-14(2)9-10-17(16)21(3,4)24/h11-13,16-17,22-24H,5-10H2,1-4H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDORWGKHUOHKJ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@@H]2C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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